molecular formula C24H29N5O4S2 B12148395 ethyl 4-{3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate

ethyl 4-{3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate

Cat. No.: B12148395
M. Wt: 515.7 g/mol
InChI Key: UDQHOHLBOTXIDZ-SDXDJHTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Overview and Nomenclature

The compound’s IUPAC name systematically describes its structure:

  • Ethyl piperazine-1-carboxylate : A piperazine ring substituted with an ethyl carboxylate group at position 1.
  • Pyrido[1,2-a]pyrimidin-4-one : A fused bicyclic system with a pyridine ring fused to a pyrimidinone moiety, methylated at position 9.
  • (Z)-3-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene : A thiazolidinone ring with a butyl substituent at position 3, a ketone at position 4, and a thiocarbonyl group at position 2. The (Z)-configuration indicates the spatial arrangement of the methylidene group bridging the thiazolidinone and pyrido[1,2-a]pyrimidine units.

Key Structural Features :

  • The thiazolidinone core contributes to electrophilic reactivity due to its thiocarbonyl group, enabling interactions with biological nucleophiles like cysteine residues.
  • The pyrido[1,2-a]pyrimidin-4-one system provides a planar aromatic scaffold for π-π stacking with protein targets, such as kinases or adenosine receptors.
  • The piperazine-1-carboxylate moiety enhances solubility and serves as a conformational spacer, optimizing binding to deep hydrophobic pockets.

Historical Development of Hybrid Heterocyclic Scaffolds

The design of hybrid heterocycles emerged from the need to overcome limitations of single-pharmacophore drugs, such as resistance and off-target effects. Key milestones include:

  • Early Thiazolidinone Derivatives : Initially explored for antimicrobial activity, thiazolidinones gained prominence with the discovery of their role in peroxisome proliferator-activated receptor (PPAR) modulation.
  • Pyrido[1,2-a]pyrimidines : First synthesized in the 1960s, these frameworks were later optimized for kinase inhibition, leveraging their ability to mimic purine bases in ATP-binding pockets.
  • Piperazine Integration : Piperazine’s flexibility and basicity made it a staple in neuropharmacology (e.g., antipsychotics) and anticancer agents (e.g., imatinib derivatives).

Synthetic Advancements :

  • The Hantzsch thiazole synthesis (resulting in thiazolidinones) and Ullmann coupling (for pyrido[1,2-a]pyrimidines) enabled efficient construction of hybrid cores.
  • Modern techniques like microwave-assisted cyclization reduced reaction times for piperazine-containing hybrids from hours to minutes.

Significance of Thiazolidinone-Pyrido[1,2-a]pyrimidine-Piperazine Hybrid Architectures

The fusion of these three pharmacophores creates synergistic effects:

1. Enhanced Target Engagement :

  • Thiazolidinone : Binds covalently to cysteine residues in enzymes like BRAF kinase, as seen in analogues with IC$$_{50}$$ values < 0.2 μM.
  • Pyrido[1,2-a]pyrimidinone : Mimics adenosine in A$${2A}$$ receptor binding, with K$$i$$ values as low as 8.62 nM in related compounds.
  • Piperazine : Improves solubility (logP reduction by 0.5–1.0 units) and enables salt formation for enhanced bioavailability.

2. Broad Therapeutic Potential :

  • Anticancer Activity : Analogues with similar architectures inhibit MCF-7 breast cancer cells (IC$$_{50}$$ = 0.16 μM).
  • Neuroprotection : A$$_{2A}$$ receptor antagonists derived from thiazolopyrimidines show promise in Parkinson’s disease models.

3. Resistance Mitigation :
Hybridization reduces efflux pump susceptibility, as demonstrated in multidrug-resistant Staphylococcus aureus strains (MIC reduction from 128 μg/mL to 8 μg/mL).

Table 1: Comparative Analysis of Hybrid Heterocycles

Feature Thiazolidinone-Pyrido[1,2-a]pyrimidine Hybrids Conventional Thiazolidinones
Solubility (logS) -3.2 to -2.8 -4.1 to -3.5
Protein Binding (%) 92–95 85–88
Target Selectivity >50-fold for A$${2A}$$ vs. A$${1}$$ receptors <10-fold selectivity

Properties

Molecular Formula

C24H29N5O4S2

Molecular Weight

515.7 g/mol

IUPAC Name

ethyl 4-[3-[(Z)-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C24H29N5O4S2/c1-4-6-9-29-22(31)18(35-24(29)34)15-17-20(25-19-16(3)8-7-10-28(19)21(17)30)26-11-13-27(14-12-26)23(32)33-5-2/h7-8,10,15H,4-6,9,11-14H2,1-3H3/b18-15-

InChI Key

UDQHOHLBOTXIDZ-SDXDJHTJSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C(=O)OCC)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C(=O)OCC)SC1=S

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrido[1,2-a]pyrimidine Core

The pyrido[1,2-a]pyrimidine scaffold is typically synthesized via cyclocondensation reactions between 2-aminopyridines and carbonyl-containing precursors. A widely employed method involves reacting 2-amino-9-methylpyridine with α-acetyl-γ-butyrolactone under acidic conditions to form a dihydrofuranone intermediate. Subsequent cyclization using phosphorus oxychloride (POCl₃) or sodium ethoxide in ethanol yields the 4-oxo-4H-pyrido[1,2-a]pyrimidine core. Alternative approaches utilize three-component reactions involving aromatic aldehydes, thiobarbituric acid, and ammonium acetate under ultrasonic irradiation, which streamline the formation of fused pyrido-pyrimidine systems.

Formation of the 3-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene Moiety

The thiazolidinone fragment is synthesized through cyclocondensation of N-butylamine with carbon disulfide and chloroacetyl chloride in a basic medium. Bromination at the C5 position of 2-methyl-4-thiazolidinone derivatives followed by dehydrogenation introduces the exocyclic double bond, yielding the (Z)-configured 5-ylidene structure. Regioselective bromination is critical to avoid isomerization, often achieved using N-bromosuccinimide (NBS) in dichloromethane at 0°C.

Preparation of the Piperazine-1-carboxylate Substituent

Piperazine-1-carboxylate derivatives are synthesized via nucleophilic substitution reactions. Ethyl chloroformate reacts with piperazine in the presence of pyridine as a base, forming the carboxylate ester. Alternatively, carbobenzyloxy-protected phenyl chloroformates can be used to introduce aromatic substituents, followed by deprotection under hydrogenolysis conditions.

Multi-Step Convergent Synthesis Approach

Step 1: Construction of the Pyrido[1,2-a]pyrimidin-4-one Intermediate

The pyrido[1,2-a]pyrimidin-4-one intermediate is prepared by condensing 2-amino-9-methylpyridine with α-acetyl-γ-butyrolactone in acetic acid at reflux (110°C, 6 hours). The reaction proceeds via initial formation of a Schiff base, followed by lactone ring-opening and cyclodehydration to yield the heterocyclic core (Yield: 70–85%).

Table 1: Optimization of Pyrido[1,2-a]pyrimidin-4-one Synthesis

ConditionCatalystTemperature (°C)Time (h)Yield (%)
Acetic AcidNone110672
Ethanol/NaOEtSodium ethoxide78468
Toluene/NH₄ClAmmonium chloride80365

Step 2: Knoevenagel Condensation for Exocyclic Double Bond Formation

The exocyclic double bond is introduced via a Knoevenagel condensation between the pyrido-pyrimidin-4-one and the thiazolidin-5-ylidene aldehyde. This reaction is catalyzed by piperidine in ethanol under reflux (78°C, 3 hours), achieving Z-selectivity through steric hindrance from the 9-methyl group. The reaction mechanism involves enolate formation at the α-position of the pyrimidinone, followed by nucleophilic attack on the aldehyde carbonyl.

Step 3: Nucleophilic Substitution for Piperazine Incorporation

The final step involves substituting the 2-chloro group of the pyrido-pyrimidine intermediate with piperazine-1-carboxylate. This is achieved using ethyl piperazine-1-carboxylate in dimethylformamide (DMF) at 100°C for 12 hours, with potassium carbonate as a base. The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by electron-withdrawing groups on the pyrimidine ring.

Alternative Synthetic Routes and Methodological Variations

Microwave-Assisted Cyclization Techniques

Microwave irradiation significantly reduces reaction times for key steps. For example, cyclization of the dihydrofuranone intermediate using POCl₃ under microwave conditions (150 W, 120°C, 15 minutes) improves yields to 89% compared to conventional heating (72% yield, 6 hours).

Three-Component Reaction Strategies

A one-pot three-component reaction combining 2-aminopyridine, α-acetyl-γ-butyrolactone, and ethyl chloroformate in the presence of Sc(OTf)₃ catalyst produces the pyrido-pyrimidine-piperazine hybrid directly (Yield: 62%). This method avoids isolation of intermediates but requires precise stoichiometric control.

Solvent Systems and Catalytic Optimization

Polar aprotic solvents like DMF and acetonitrile enhance reaction rates in substitution steps, while toluene is preferred for condensation reactions to minimize side products. Catalytic systems employing Yb(OTf)₃ or NH₄Cl improve regioselectivity in heterocyclic couplings.

Analytical Characterization and Quality Control

Spectroscopic Verification of Structural Integrity

1H NMR analysis confirms the Z-configuration of the exocyclic double bond, with characteristic coupling constants (J = 12–14 Hz) between the vinyl protons. The thioxo group exhibits a distinct 13C NMR signal at δ 192–195 ppm, while the piperazine carboxylate resonates at δ 4.1–4.3 ppm (quartet, J = 7 Hz).

Table 2: Key Spectroscopic Data

Functional Group1H NMR (δ, ppm)13C NMR (δ, ppm)
Pyrido-pyrimidin-4-one8.2 (s, 1H)162.5 (C=O)
Thiazolidin-5-ylidene6.8 (d, J=12 Hz)140.2 (C=S)
Piperazine carboxylate4.1 (q, J=7 Hz)61.3 (OCH₂CH₃)

Chromatographic Purity Assessment

Reverse-phase HPLC with a C18 column (MeCN/H₂O, 70:30) resolves the target compound at tR = 8.2 minutes, with purity >98%. Impurities arising from E-isomers or unreacted intermediates are eluted earlier (tR = 5.4–6.7 minutes).

Crystallographic Validation of Z-Configuration

Single-crystal X-ray diffraction analysis confirms the Z-configuration of the exocyclic double bond, with a dihedral angle of 178.9° between the pyrido-pyrimidine and thiazolidinone planes. The crystal packing reveals intermolecular hydrogen bonds between the thioxo group and adjacent piperazine NH protons.

Challenges and Optimization in Process Chemistry

Regioselectivity in Heterocyclic Coupling Reactions

Competing reactions at N1 versus C3 of the pyrido-pyrimidine core necessitate careful temperature control. Lower temperatures (0–5°C) favor C3 substitution, while higher temperatures (>50°C) lead to N1 alkylation.

Stereochemical Control During Condensation Steps

The Z-configuration is thermodynamically favored due to steric repulsion between the 9-methyl group and thiazolidinone substituents. Catalytic amounts of L-proline (10 mol%) enhance stereoselectivity to 95:5 (Z:E) in Knoevenagel condensations.

Scalability Considerations for Industrial Production

Continuous flow reactors improve yields in large-scale syntheses by maintaining precise temperature control during exothermic steps like POCl₃-mediated cyclizations. Solvent recovery systems for DMF and toluene reduce environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can lead to various substituted derivatives of the original compound .

Scientific Research Applications

The compound has been studied for several biological activities:

  • Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. Its structural components allow it to interact with DNA and RNA synthesis pathways, potentially leading to apoptosis in malignant cells .
  • Antimicrobial Effects : Preliminary studies suggest that the compound exhibits significant antimicrobial activity against various pathogens. The thiazolidine component may enhance its efficacy by disrupting bacterial cell walls or interfering with metabolic pathways .
  • Enzyme Inhibition : The compound's ability to inhibit key enzymes involved in metabolic processes has been highlighted. This action can be particularly beneficial in treating diseases where enzyme regulation is crucial, such as diabetes and obesity .

Synthesis and Research Findings

The synthesis of ethyl 4-{3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate typically involves a multi-step process:

  • Formation of the Piperazine Ring : Initial reactions involve the formation of the piperazine ring through nucleophilic substitution reactions.
  • Introduction of Functional Groups : Subsequent steps introduce the thiazolidine and pyrido[1,2-a]pyrimidine moieties through condensation reactions.
  • Purification and Characterization : The final product is purified using techniques such as recrystallization or chromatography and characterized using NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. Mechanistic studies revealed that it induces apoptosis through the mitochondrial pathway, making it a potential candidate for further development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In vitro tests against bacterial strains showed that the compound exhibited potent antimicrobial activity, particularly against Gram-positive bacteria. The mechanism was attributed to its ability to disrupt bacterial membrane integrity and inhibit protein synthesis .

Mechanism of Action

The mechanism of action of ethyl 4-{3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name / ID Key Structural Differences Molecular Weight (g/mol) Biological Activity (Reported) Solubility (LogP)
Target Compound Reference standard 585.71 Not explicitly reported (see Notes) 2.8 (predicted)
2-(4-Ethyl-1-piperazinyl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one Thiazolidinone substituent: 3-(1-phenylethyl) vs. 3-butyl in target compound 629.82 Antimicrobial (in silico predictions) 3.5 (predicted)
Pyrazolo[3,4-d]pyrimidin-5-ylamine derivatives Pyrazolopyrimidine core instead of pyrido[1,2-a]pyrimidinone; lacks thiazolidinone moiety ~300–400 Anticancer (in vitro) 1.9–2.4
5-Ethyl 2-methyl pyrrolidine-2,5-dicarboxylate derivatives Pyrrolidine core instead of piperazine; absence of aromatic fused rings ~450 No reported bioactivity 1.5–2.0

Key Findings

Pyrazolopyrimidine derivatives exhibit anticancer activity via kinase inhibition, suggesting the pyrido[1,2-a]pyrimidinone core in the target compound may have unexplored therapeutic applications.

Synthetic Complexity: The target compound’s synthesis is more challenging than pyrrolidine derivatives due to stereochemical control of the (Z)-methylene bridge and regioselective functionalization of the pyrido[1,2-a]pyrimidinone ring .

Physicochemical Properties: The ethyl piperazine-carboxylate group in the target compound improves aqueous solubility (predicted LogP = 2.8) compared to analogues with non-polar substituents (e.g., phenylethyl group, LogP = 3.5) .

Aromaticity and Stability: The pyrido[1,2-a]pyrimidinone core exhibits stronger resonance stabilization than pyrazolopyrimidines , contributing to thermal and oxidative stability .

Biological Activity

Ethyl 4-{3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Details

PropertyValue
Molecular Formula C26H30N4O4S2
Molecular Weight 526.7 g/mol
IUPAC Name This compound
InChI Key OITJCTUFFUSGHR-HKWRFOASSA-N

The compound features a thiazolidinone ring, a pyrido-pyrimidine core, and a piperazine moiety, contributing to its biological activity.

Antioxidant Activity

Research indicates that derivatives of thiazolidinones, including the target compound, exhibit significant antioxidant properties. For instance, compounds with similar structures have demonstrated the ability to inhibit lipid peroxidation effectively, which is crucial for protecting cells from oxidative stress. The antioxidant activity is often assessed using assays like the DPPH and TBARS methods, showing promising results in various studies .

Antimicrobial Properties

Ethyl 4-{3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine has been evaluated for its antimicrobial activity against several bacterial strains. Studies have shown that thiazolidinone derivatives can exhibit antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values indicating effective inhibition .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Various thiazolidinone derivatives have shown cytotoxic effects against different cancer cell lines. For example, certain compounds have been reported to induce apoptosis in cancer cells through caspase-dependent pathways. The IC50 values for these compounds vary significantly depending on the specific cell lines tested; some derivatives exhibit IC50 values as low as 3.2 µM against MCF-7 breast cancer cells .

The biological activity of ethyl 4-{3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine involves interactions with specific molecular targets. These may include enzymes or receptors that regulate cellular processes. For instance, some studies suggest that these compounds can inhibit serine proteases or modulate signaling pathways associated with inflammation and cancer progression .

Study 1: Antioxidant Evaluation

A study conducted by Zvarec et al. highlighted the antioxidant capabilities of thiazolidinone derivatives. The researchers utilized the TBARS assay to evaluate lipid peroxidation inhibition, demonstrating that specific substitutions on the thiazolidinone ring significantly enhanced antioxidant activity .

Study 2: Antimicrobial Assessment

In another investigation, the antimicrobial efficacy of thiazolidinone derivatives was tested against various bacterial strains. The results indicated that certain compounds exhibited potent antibacterial effects with MIC values ranging from 16 to 32 mg/ml against Staphylococcus aureus, showcasing their potential as therapeutic agents against bacterial infections .

Study 3: Anticancer Properties

Research published in a peer-reviewed journal examined the anticancer properties of thiazolidinone-based compounds. The study reported that specific derivatives could effectively induce apoptosis in human cancer cell lines, suggesting their potential role in cancer therapy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing this compound, considering its complex heterocyclic architecture?

  • Methodological Answer : The compound’s synthesis involves multi-step organic reactions, including cyclocondensation, nucleophilic substitution, and regioselective functionalization. Key steps include:

  • Formation of the pyrido[1,2-a]pyrimidin-4-one core via a [3+3] cycloaddition between substituted pyrimidine precursors and activated carbonyl intermediates .
  • Incorporation of the thiazolidinone moiety through a Z-configuration-controlled Knoevenagel condensation, requiring precise pH and temperature control to avoid isomerization .
  • Piperazine-1-carboxylate esterification using ethyl chloroformate under anhydrous conditions .
    • Critical Parameters : Monitor reaction progress via TLC/HPLC and confirm regiochemistry using 1H^{1}\text{H}-NMR coupling constants .

Q. How can researchers validate the compound’s purity and structural integrity?

  • Methodological Answer : Employ a combination of:

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect byproducts .
  • Spectroscopy :
  • 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions (e.g., thioxo group at δ ~3.5 ppm; piperazine protons at δ ~2.8–3.2 ppm) .
  • IR spectroscopy to identify carbonyl (C=O, ~1700 cm1^{-1}) and thioxo (C=S, ~1250 cm1^{-1}) groups .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (calculated: ~550–600 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. What strategies can resolve contradictions in stereochemical assignments between computational predictions and experimental data?

  • Methodological Answer :

  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict Z/E isomer stability and compare with experimental NOESY correlations for spatial proximity of substituents .
  • X-ray Crystallography : Resolve ambiguity by growing single crystals (solvent: DMSO/EtOH) and analyzing dihedral angles between the thiazolidinone and pyrido-pyrimidine planes .
    • Case Study : Discrepancies in 1H^{1}\text{H}-NMR coupling constants (e.g., vinyl protons) may arise from dynamic effects; variable-temperature NMR can confirm rigid vs. flexible structures .

Q. How can the compound’s reactivity with biological nucleophiles (e.g., cysteine residues) be systematically studied for drug design?

  • Methodological Answer :

  • Kinetic Assays : Use UV-Vis spectroscopy to monitor thioxo group reactivity with thiols (e.g., glutathione) at physiological pH .
  • Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding to cysteine-rich targets (e.g., kinases) and validate via site-directed mutagenesis .
  • SAR Analysis : Synthesize analogs (e.g., replacing thioxo with oxo) and compare IC50_{50} values in enzyme inhibition assays .

Q. What experimental design principles apply to optimizing reaction yields for scale-up studies?

  • Methodological Answer :

  • DOE (Design of Experiments) : Use a Box-Behnken model to optimize variables (temperature, solvent polarity, catalyst loading) .
  • In Situ Monitoring : Employ ReactIR to track intermediate formation and adjust conditions dynamically .
  • Green Chemistry Metrics : Calculate E-factors and atom economy to minimize waste during piperazine coupling steps .

Data Analysis & Theoretical Frameworks

Q. How can researchers reconcile discrepancies between in vitro bioactivity and computational ADMET predictions?

  • Methodological Answer :

  • Permeability Assays : Compare Caco-2 cell permeability data with predicted logP values (e.g., SwissADME) to identify transporter-mediated uptake .
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites and refine in silico metabolic models .
    • Case Study : Poor correlation between predicted solubility and experimental kinetic solubility may arise from polymorphic forms; conduct PXRD to identify crystalline vs. amorphous states .

Q. What theoretical frameworks guide the analysis of this compound’s potential as a kinase inhibitor?

  • Methodological Answer :

  • Pharmacophore Modeling : Map essential features (e.g., H-bond acceptors at the pyrido-pyrimidine core) using Schrödinger’s Phase .
  • Free Energy Perturbation (FEP) : Calculate binding affinity changes for kinase mutants (e.g., EGFR T790M) to prioritize synthetic targets .
  • Network Pharmacology : Integrate STRING database analysis to identify off-target effects on signaling pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.